molecular formula C17H18N4O2S B5725488 2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate

2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate

Cat. No. B5725488
M. Wt: 342.4 g/mol
InChI Key: RBNWMJMTKGVIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and phosphodiesterases. These enzymes play a crucial role in various cellular processes such as cell growth, differentiation, and signaling. By inhibiting the activity of these enzymes, this compound can potentially prevent the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. Additionally, it has been shown to have a neuroprotective effect, potentially making it a candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate in lab experiments is its potential use as a tool to study the mechanisms of action of various drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as a tool in scientific research. Finally, future studies can focus on improving the solubility of this compound to make it more versatile in lab experiments.

Synthesis Methods

The synthesis of 2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-amino-4-methylthiopyrimidine with 6-chloro-4-(4-methylphenyl)pyrimidine-5-carbonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield this compound.

Scientific Research Applications

2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate has been extensively studied for its potential use in the development of new drugs. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In scientific research, this compound is used as a tool to study the mechanisms of action of various drugs and to develop new therapeutic interventions.

properties

IUPAC Name

2-[[5-cyano-6-(4-methylphenyl)-2-methylsulfanylpyrimidin-4-yl]amino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-4-6-13(7-5-11)15-14(10-18)16(21-17(20-15)24-3)19-8-9-23-12(2)22/h4-7H,8-9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNWMJMTKGVIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCOC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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